REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:12][CH2:11][O:10][C:9]2=[O:13])[CH:5]=[CH:4][C:3]=1[N+:14]([O-])=O>[Pd]>[NH2:14][C:3]1[CH:4]=[CH:5][C:6]([N:8]2[CH2:12][CH2:11][O:10][C:9]2=[O:13])=[N:7][C:2]=1[CH3:1]
|
Name
|
3-(6-methyl-5-nitro-2-pyridinyl)-1,3-oxazolidin-2-one
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=N1)N1C(OCC1)=O)[N+](=O)[O-]
|
Name
|
Intermediate 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=N1)N1C(OCC1)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was then removed by filtration through a pad of celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=NC1C)N1C(OCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 mg | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |